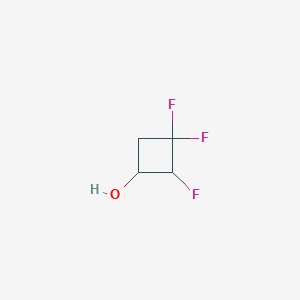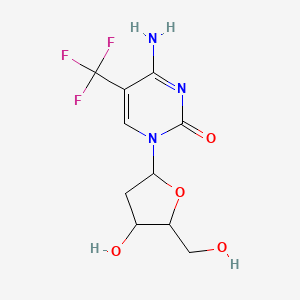
tert-Butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.
Boc Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the oxazolidine ring can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of new alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound may serve as a precursor for the development of new pharmaceuticals. Its structural features can be exploited to design molecules with specific biological activities.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
類似化合物との比較
Similar Compounds
tert-Butyl (S)-4-(®-3-amino-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but lacks the Boc protection.
tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethylthiazolidine-3-carboxylate: Similar structure with a thiazolidine ring instead of an oxazolidine ring.
Uniqueness
The presence of the Boc-protected amino group and the oxazolidine ring in tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate makes it unique. The Boc protection provides stability and allows for selective deprotection under mild conditions, while the oxazolidine ring offers unique reactivity patterns.
特性
分子式 |
C19H36N2O6 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
tert-butyl 4-[4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23) |
InChIキー |
OJNIDUMHJPBHRG-UHFFFAOYSA-N |
正規SMILES |
CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-](/img/structure/B12279672.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12279682.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)



![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)


